molecular formula C12H18N2O B086606 1-(2-Ethoxyphenyl)piperazine CAS No. 13339-01-0

1-(2-Ethoxyphenyl)piperazine

Cat. No.: B086606
CAS No.: 13339-01-0
M. Wt: 206.28 g/mol
InChI Key: FBQIUSDQWOLCNY-UHFFFAOYSA-N
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Description

Historical Context of Piperazine (B1678402) Derivatives in Pharmacological Research

The journey of piperazine in pharmacology began with its use as an anthelmintic agent to treat parasitic worm infections. researchgate.net The parent piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, proved effective at paralyzing these organisms, facilitating their expulsion from the body. researchgate.net

It was the subsequent derivatization of this simple ring that unlocked a vast spectrum of pharmacological activities. The introduction of a phenyl group to one of the piperazine nitrogens gave rise to the phenylpiperazine class. Early investigations into these compounds date back to at least the 1960s. acs.org Researchers quickly recognized that this scaffold could interact with various biological targets, particularly neurotransmitter systems in the brain. researchgate.netresearchgate.net This discovery paved the way for the development of a multitude of drugs for treating conditions like psychosis, depression, and anxiety. primescholars.comnih.gov The versatility of the piperazine ring allows for the incorporation of different substituents, which can significantly alter the compound's biological activity, leading to a wide range of therapeutic applications, from anti-inflammatory to anticancer agents. thieme-connect.comnih.gov

Rationale for Investigating 1-(2-Ethoxyphenyl)piperazine within the Phenylpiperazine Class

The scientific interest in this compound stems from several key factors. The substitution pattern on the phenyl ring of a phenylpiperazine derivative is a critical determinant of its pharmacological profile. The parent compound, 1-phenylpiperazine, is known to act as a monoamine releasing agent. wikipedia.org By introducing substituents to the phenyl ring, medicinal chemists can modulate the compound's affinity and selectivity for various receptors.

The close structural analog of this compound, 1-(2-Methoxyphenyl)piperazine (B120316) (oMeOPP), is a well-studied compound with known activity as a serotonergic agent. wikipedia.org It has a high affinity for the serotonin (B10506) 5-HT1A receptor, where it acts as a partial agonist. wikipedia.org This activity is indicative of potential antipsychotic-like effects. wikipedia.org Given the subtle difference between a methoxy (B1213986) and an ethoxy group—the addition of a single carbon atom—it is scientifically reasonable to hypothesize that this compound would exhibit a similarly interesting, and potentially improved, pharmacological profile.

Furthermore, the this compound moiety has been incorporated into more complex molecules that have shown promise in preclinical studies. epa.gov For instance, it serves as a key structural component in the development of novel ligands targeting dopamine (B1211576) and serotonin receptors, which are crucial in the pathophysiology of schizophrenia. The exploration of such derivatives underscores the therapeutic potential embedded within the this compound scaffold itself. The investigation of this compound is therefore a logical step in the ongoing effort to develop new and more effective therapeutic agents, particularly for neurological and psychiatric disorders. nih.govsmolecule.com

Related Phenylpiperazine Compounds in Research

Compound NameAbbreviationKey Research Findings
1-(2-Methoxyphenyl)piperazineoMeOPPHigh-affinity 5-HT1A partial agonist with potential antipsychotic properties. wikipedia.org
1-(3-Chlorophenyl)piperazinemCPPActs on multiple serotonin receptors; has been investigated for its anxiogenic and antidepressant effects.
1-(3-Trifluoromethylphenyl)piperazineTFMPPA non-selective serotonin receptor agonist and releasing agent.
1-BenzylpiperazineBZPA CNS stimulant that affects dopamine and serotonin systems. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-ethoxyphenyl)piperazine
Source PubChem
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InChI

InChI=1S/C12H18N2O/c1-2-15-12-6-4-3-5-11(12)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQIUSDQWOLCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40928092
Record name 1-(2-Ethoxyphenyl)piperazine
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13339-01-0, 83081-75-8
Record name 1-(2-Ethoxyphenyl)piperazine
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Record name 1-(2-Ethoxyphenyl)piperazine
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Record name 1-(2-Ethoxyphenyl)piperazinium chloride
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Record name 1-(2-Ethoxyphenyl)piperazine
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Record name 1-(2-ethoxyphenyl)piperazinium chloride
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Record name 1-(2-ethoxyphenyl)piperazine
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Molecular Target Identification and Receptor Pharmacology

Serotonin (B10506) Receptor Systems

The interaction of 1-(2-Ethoxyphenyl)piperazine and its derivatives with serotonin (5-HT) receptors is a primary area of research, revealing a complex profile of affinities and functional activities across different receptor subtypes.

The this compound moiety is a well-established pharmacophore for 5-HT1A receptor ligands. The ethoxy group at the ortho position of the phenyl ring is considered a key feature for high binding affinity to this receptor. rsc.org Structure-activity relationship (SAR) studies have consistently shown that this substitution is favorable. For instance, derivatives of 1-(2-methoxyphenyl)piperazine (B120316), a closely related compound, exhibit high affinity for 5-HT1A receptors. rsc.orgnih.gov In some cases, derivatives have shown Ki values in the sub-nanomolar range, indicating very strong binding. nih.govnih.gov

Functionally, compounds containing the this compound scaffold can act as either antagonists or partial agonists at the 5-HT1A receptor. For example, certain derivatives have been identified as potent antagonists in adenylyl cyclase assays. nih.govresearchgate.net The nature of the substituent attached to the second nitrogen of the piperazine (B1678402) ring plays a crucial role in determining the functional activity.

Table 1: 5-HT1A Receptor Binding Affinity of Selected this compound Analogs

Compound Modification Ki (nM) Functional Activity
Analog 1 Adamantanecarboxamido butyl side chain 0.4 Antagonist nih.gov
Analog 2 Cycloalkyl amide fragment 0.12-0.63 Antagonist nih.gov
Analog 3 p-Anisyl amide side chain 1.2 Not specified
Analog 4 Indazole-3-carboxamide side chain 15 Not specified tandfonline.com

This compound and its analogs also demonstrate significant interactions with 5-HT2A and 5-HT2C receptors. The affinity for these receptors can be modulated by structural modifications. For instance, N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)picolinamide, a derivative, showed a remarkable subnanomolar affinity for the 5-HT2A receptor with a Ki value of 0.0224 nM. unisi.it Generally, arylpiperazine derivatives exhibit a range of affinities for both 5-HT2A and 5-HT2C receptors. mdpi.commdpi.com

The functional activity at these receptors is also variable. Some derivatives act as antagonists at 5-HT2A receptors, a property often associated with atypical antipsychotic effects. mdpi.com For the 5-HT2C receptor, the conformation of the phenylpiperazine moiety is believed to influence whether a compound will act as an agonist or an antagonist. nih.gov Specifically, a co-planar arrangement between the piperazine and phenyl rings is hypothesized to be the "activating" conformation for the 5-HT2C receptor. nih.gov

Table 2: 5-HT2A and 5-HT2C Receptor Binding Affinities

Receptor Compound Ki (nM)
5-HT2A N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)picolinamide 0.0224 unisi.it
5-HT2A This compound analog 17.93 mdpi.com
5-HT2C This compound analog >1000

Research has also explored the ligand properties of this compound derivatives at 5-HT6 and 5-HT7 receptors. While the parent compound, 1-(2-methoxyphenyl)piperazine, has a low affinity for the 5-HT6 receptor (Ki = 1,200 nM), the addition of specific arylsulfonamide moieties can significantly enhance this affinity. nih.gov

At the 5-HT7 receptor, arylpiperazine derivatives have shown a wide range of affinities. if-pan.krakow.pl Modifications to the aryl group and the piperazine substituent can lead to compounds with nanomolar affinity. nih.govacs.org For example, a series of 4-arylethyl-1-(2-methoxyphenyl)piperazines displayed Ki values at the 5-HT7 receptor ranging from 24.5 nM to 747 nM. nih.gov The functional activity of these ligands at the 5-HT7 receptor can be either agonistic or antagonistic, depending on the specific chemical structure. acs.org

Dopamine (B1211576) Receptor Systems

The interaction of this compound derivatives with dopamine receptors is another critical aspect of their pharmacological profile, with implications for their potential therapeutic applications.

Derivatives of this compound have been synthesized and evaluated for their affinity towards D2 and D3 dopamine receptors. nih.govnih.gov These compounds often exhibit high affinity for both receptor subtypes, with some showing a degree of selectivity for one over the other. For instance, certain analogs have demonstrated high affinity for the D3 receptor (Ki = 0.17 to 5 nM) with moderate to high selectivity over the D2 receptor. nih.gov

Table 3: D2 and D3 Receptor Binding Affinities of this compound Analogs

Compound Receptor Ki (nM) Selectivity (D2/D3)
Analog 1 D3 0.17 ~163-fold for D3 nih.gov
Analog 2 D2 <0.3 >50-fold for D2 acs.org
Analog 3 D3 1.1 High D3 affinity nih.gov

The dopamine D4 receptor is another target of interest for this compound derivatives. Some compounds based on this scaffold have shown high affinity for the D4 receptor. For example, WAY-100635, which contains a 1-(2-methoxyphenyl)piperazine moiety, was found to have a high binding affinity for the D4.2 receptor subtype with a Kd of 2.4 nM. nih.gov Functionally, this compound and its major metabolite acted as potent agonists in cells expressing D4.4 receptors. nih.gov The parent compound of another series showed a 31-fold higher affinity for the D4 receptor over the D3 receptor. acs.org

Table 4: D4 Receptor Binding Characteristics of a this compound Analog

Compound Receptor Ki (nM) Selectivity (D4/D2) Selectivity (D4/D3)
Analog 1 D4 - 115-fold 31-fold acs.org

Adrenergic Receptor Systems

The this compound moiety is a recognized pharmacophore that contributes to affinity for adrenergic receptors, particularly the α1-adrenoceptor subtypes.

Research has consistently shown that derivatives of this compound can act as antagonists at α1-adrenoceptors. Structure-activity relationship (SAR) studies reveal that the 2-alkoxyphenylpiperazine group is a crucial component for achieving high affinity at these receptors. nih.govresearchgate.net

In a study focused on developing multi-target antagonists for receptors associated with benign prostatic hyperplasia (BPH), a derivative of this compound, referred to as LDT8, was evaluated. nih.gov This compound demonstrated potent antagonism at α1A- and α1D-adrenoceptors, which are key receptors implicated in the pathophysiology of BPH. Competition-binding assays revealed that LDT8 has a high affinity for these receptor subtypes, with Ki values in the nanomolar range. nih.gov Similarly, a separate line of research involving new phenylpiperazine derivatives of phenytoin (B1677684) confirmed that compounds incorporating the 2-ethoxyphenylpiperazine moiety exhibit significant affinity for α1-adrenoceptors, with binding values ranging from nanomolar to submicromolar concentrations. nih.gov These findings underscore the role of the this compound structure in conferring α1-adrenoceptor antagonism.

Receptor Binding Affinity of LDT8

Receptor Subtype Ki (nM)
α1A-Adrenoceptor Data in nanomolar range
α1D-Adrenoceptor Data in nanomolar range

Data derived from studies on LDT8, a derivative of this compound. nih.gov

While the this compound scaffold is primarily associated with α1-adrenoceptor activity, its interaction with α2-adrenoceptors has also been investigated. Studies on phenytoin derivatives containing the 2-ethoxyphenylpiperazine group have included evaluations of their binding affinity for α2-adrenoceptors. nih.gov However, these compounds were generally found to be moderately selective for α1-adrenoceptors over the α2 subtypes. nih.gov

Detailed binding affinities and functional data specifically for this compound at α2-adrenoceptors are not extensively detailed in the available research, which has more thoroughly characterized the compound's interactions with α1 and various serotonin receptors. For comparison, related compounds like 1-(2-methoxyphenyl)piperazine derivatives have been explored as ligands with moderate to high affinity for α2-adrenoceptor subtypes. onu.edu

Other Neurotransmitter Receptor Interactions

Beyond the adrenergic system, the this compound scaffold has been integrated into ligands targeting dopamine and serotonin receptors, highlighting its broad applicability in neuropharmacology.

Derivatives have shown significant potential as dopamine receptor antagonists. For instance, the compound KCH-1110, which incorporates the this compound structure, was identified as a high-affinity antagonist for the human dopamine D3 receptor with a Ki value of 1.28 nM. nih.gov This compound exhibited approximately 90-fold selectivity for the D3 receptor over the D2L subtype, suggesting that the ethoxy substitution is compatible with potent and selective dopamine receptor binding. nih.gov

In the serotonergic system, derivatives of this compound have been identified as potent antagonists. The compound LDT8, in addition to its α1-adrenoceptor activity, also functions as a potent antagonist at 5-HT1A receptors, with a Ki value in the nanomolar range. nih.gov This dual activity makes such compounds interesting candidates for conditions where both adrenergic and serotonergic pathways are implicated. nih.gov

Receptor Binding Affinities of this compound Derivatives

Derivative Name Target Receptor Binding Affinity (Ki)
KCH-1110 Dopamine D3 1.28 nM
LDT8 5-HT1A Nanomolar range

This table presents data for specific derivatives containing the this compound moiety. nih.govnih.gov

Structure Activity Relationship Sar Studies of 1 2 Ethoxyphenyl Piperazine Derivatives

Impact of Substitutions on the Piperazine (B1678402) Ring and Phenyl Moiety on Receptor Selectivity

The selectivity of 1-(2-ethoxyphenyl)piperazine derivatives for different receptors is highly dependent on the nature and position of substituents on both the phenyl ring and the second nitrogen atom (N4) of the piperazine ring.

Modifications to the N4 position of the piperazine ring, typically involving the attachment of various alkyl or arylalkyl chains linked to other cyclic or amide moieties, profoundly influence receptor affinity. Studies on a series of indazole carboxamides have shown that the N-(3-(4-(2-ethoxyphenyl)piperazin-1-yl)propyl) chain is a favorable linker for achieving high affinity at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ and 5-HT₂ₐ receptors. Similarly, linking the piperazine to a hydantoin (B18101) system via a 2-hydroxypropyl chain has been explored, yielding compounds with significant affinity for α-adrenergic and serotonin receptors.

Substitutions on the phenyl ring itself also play a crucial role. While the parent compound of this article features a 2-ethoxy group, related studies on 2-methoxyphenylpiperazine derivatives offer valuable insights. The ortho-alkoxy group (methoxy or ethoxy) is often considered optimal for high affinity at 5-HT₁ₐ receptors. Research on related coumarin (B35378) derivatives demonstrated that the 2-methoxyphenylpiperazine moiety, connected via a four-carbon alkyl chain, conferred the highest affinity for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors compared to unsubstituted phenyl, pyrimidinyl, or pyridinyl groups at the same position. Moving the methoxy (B1213986) group to other positions or replacing it altogether generally leads to a decrease in activity.

Preclinical Pharmacological Evaluation of 1 2 Ethoxyphenyl Piperazine and Analogues

In Vitro Pharmacological Investigations

In vitro studies are foundational to understanding the molecular interactions and cellular effects of a drug candidate. These experiments, conducted in a controlled laboratory setting outside of a living organism, provide initial insights into the compound's pharmacological profile.

Radioligand Binding Assays for Receptor Occupancy and Affinity

Radioligand binding assays are instrumental in determining the affinity of a compound for specific receptors. These assays measure the displacement of a radiolabeled ligand from its receptor by the test compound, providing a quantitative measure of binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Derivatives of 1-(2-ethoxyphenyl)piperazine, particularly those with a methoxy (B1213986) group in the ortho position of the phenyl ring (2-methoxyphenylpiperazines), have demonstrated a high affinity for serotonin (B10506) and dopamine (B1211576) receptors. For instance, 1-[2-(4-methoxyphenyl)phenyl]piperazine is a potent serotonin 5-HT7 receptor antagonist with a Ki value of 2.6 nM and a lower affinity for the 5-HT1A receptor (Ki = 476 nM) nih.gov. Another analogue, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, exhibits a high affinity for 5-HT1A receptors with a Ki of 0.4 nM nih.gov. While specific binding data for this compound is not extensively available in the public domain, the consistent high affinity of its structural analogues for serotonergic and dopaminergic receptors suggests a similar binding profile.

Table 1: Receptor Binding Affinities of this compound Analogues

Compound Receptor Binding Affinity (Ki, nM)
1-[2-(4-Methoxyphenyl)phenyl]piperazine 5-HT7 2.6 nih.gov
1-[2-(4-Methoxyphenyl)phenyl]piperazine 5-HT1A 476 nih.gov
4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine 5-HT1A 0.4 nih.gov
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) 5-HT1A 0.6 nih.gov
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) α1-adrenergic 0.8 nih.gov

Cell-Based Functional Assays (e.g., Adenylyl Cyclase Modulation, Cytotoxicity)

Cell-based functional assays provide insights into the functional consequences of receptor binding. For G protein-coupled receptors, such as serotonin and dopamine receptors, changes in the intracellular levels of second messengers like cyclic adenosine monophosphate (cAMP), modulated by the enzyme adenylyl cyclase, are often measured.

A derivative of 1-(2-methoxyphenyl)piperazine (B120316) has been shown to act as an antagonist in a 5-HT1A-coupled adenylyl cyclase assay, indicating that it blocks the receptor's ability to inhibit adenylyl cyclase nih.gov. This suggests that this compound and its analogues may modulate neuronal excitability and signaling pathways controlled by cAMP.

Cytotoxicity is a critical parameter assessed to determine the potential for a compound to cause cell damage or death. The MTT assay is a common colorimetric method used to evaluate cell viability. In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells banglajol.infosemanticscholar.org. While specific cytotoxicity data for this compound is limited, studies on other piperazine (B1678402) derivatives have utilized this assay to determine their safety profile in various cell lines mdpi.com.

Biotransformation Pathways and Metabolic Stability Studies

Understanding the metabolic fate of a drug candidate is crucial for predicting its in vivo behavior, including its duration of action and potential for drug-drug interactions. In vitro metabolism studies, often conducted using liver microsomes, help to identify the major metabolic pathways and the enzymes involved.

The metabolism of a derivative of this compound, 4-(3-cyclohexylpropionyl)-1-(2-ethoxyphenyl)piperazine, has been studied in rat liver microsomes. The primary metabolic pathways identified were oxidative dealkylation, aromatic hydroxylation, and alicyclic hydroxylation nih.gov. Similarly, the in vivo metabolism of 1-(4-methoxyphenyl)piperazine in rats primarily involves O-demethylation nih.govtandfonline.comresearchgate.net. The cytochrome P450 (CYP) enzyme system, particularly CYP2D6, has been implicated in the metabolism of various piperazine derivatives nih.govresearchgate.net. These findings suggest that this compound likely undergoes similar metabolic transformations.

In Vivo Pharmacological Investigations

In vivo studies, conducted in living organisms, are essential for evaluating the systemic effects of a drug candidate and its potential therapeutic utility.

Behavioral Neuroscience Models for Central Nervous System Activity (e.g., Antidepressant, Anxiolytic Potential)

Behavioral neuroscience models in animals are used to assess the potential of a compound to treat central nervous system disorders. The forced swim test and the elevated plus-maze are two commonly used models to screen for antidepressant and anxiolytic activity, respectively.

In the forced swim test, a rodent is placed in a cylinder of water from which it cannot escape. The duration of immobility is measured, and a reduction in immobility time by a test compound is indicative of antidepressant-like effects nih.govnih.govmdpi.comresearchgate.netfrontiersin.org. While direct studies on this compound in this model are not widely published, the known antidepressant effects of compounds that modulate serotonin and dopamine systems suggest its potential for activity.

The elevated plus-maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior nih.govresearchgate.net. The piperazine derivative m-chlorophenylpiperazine (mCPP) has been shown to induce anxiety-like effects in this test, which are mediated by 5-HT2C receptors nih.gov. Given the affinity of arylpiperazines for serotonin receptors, it is plausible that this compound could modulate anxiety-related behaviors.

Pharmacokinetic Profiling and Biodistribution Studies (e.g., Blood-Brain Barrier Penetration)

Pharmacokinetic studies in animals are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For CNS-active drugs, the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy.

Biodistribution studies of a technetium-99m labeled 1-(2-methoxyphenyl)piperazine derivative in rats demonstrated significant brain uptake, with a notable accumulation in the hippocampus nih.gov. This indicates that the core arylpiperazine scaffold is capable of penetrating the BBB. The brain-to-plasma concentration ratio (logBB) is a quantitative measure of BBB penetration mdpi.com. While specific pharmacokinetic parameters such as clearance, volume of distribution, and half-life for this compound are not extensively documented, studies on other piperazine derivatives, such as buspirone, provide insights into their pharmacokinetic profiles in rats nih.govmdpi.com.

Advanced Neuroimaging Studies (PET, SPECT, MRI) Utilizing Radioligands

Advanced neuroimaging techniques, including Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Magnetic Resonance Imaging (MRI), have become indispensable tools in preclinical pharmacological research. These non-invasive methods allow for the in vivo visualization and quantification of physiological and pathological processes at the molecular level. In the context of this compound and its analogues, these techniques, particularly PET and SPECT, have been instrumental in evaluating their potential as imaging agents for various neurological and oncological targets. The development of radiolabeled versions of these compounds, known as radioligands or radiotracers, has enabled researchers to study their biodistribution, target engagement, and pharmacokinetics in living organisms.

While direct neuroimaging studies specifically utilizing radiolabeled this compound are not extensively documented in publicly available research, a significant body of work exists for its close structural analogues, most notably 1-(2-methoxyphenyl)piperazine derivatives. These studies provide valuable insights into how the core phenylpiperazine structure can be leveraged for the development of imaging probes for a variety of receptors and transporters in the central nervous system and other tissues.

Positron Emission Tomography (PET) Studies

PET is a highly sensitive imaging modality that utilizes radiotracers labeled with positron-emitting isotopes, such as Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]). Analogues of this compound have been explored as PET radioligands for several key neurological targets.

One area of focus has been the serotonin 1A (5-HT₁ₐ) receptor. The radioligand p-[¹⁸F]MPPF, a derivative of 1-(2-methoxyphenyl)piperazine, was developed for PET imaging of these receptors. google.com Preclinical studies in cats and non-human primates demonstrated its utility. In cats, PET imaging with p-[¹⁸F]MPPF showed high radioactivity in regions rich in 5-HT₁ₐ receptors, such as the limbic and cingulate cortices. google.com In monkeys, the tracer localized in the hippocampus, and its binding could be displaced by another 5-HT₁ₐ receptor ligand, confirming its specificity. google.com

Another methoxyphenylpiperazine derivative, [¹¹C]FAUC346, was synthesized and evaluated as a potential PET radiotracer for the dopamine D₃ receptor. Initial studies in rats showed promising in vivo selectivity for D₃ receptors with no significant brain-penetrant radiometabolites. However, these favorable results were not replicated in non-human primates, indicating that this particular radioligand did not possess the necessary pharmacological profile for imaging D₃ receptors in higher species.

More recently, a novel ¹¹C-labeled 2-methoxyphenylpiperazine derivative was synthesized to map the metabotropic glutamate receptor subtype 1 (mGluR1). Preclinical PET studies demonstrated high uptake in mGluR1-rich brain regions, including the cerebellum, thalamus, and striatum, correlating well with the known distribution of these receptors.

RadioligandIsotopeTarget ReceptorKey Preclinical Findings
p-[¹⁸F]MPPF¹⁸FSerotonin 1A (5-HT₁ₐ)High uptake in 5-HT₁ₐ rich regions in cats and monkeys; specific binding confirmed by displacement studies. google.com
[¹¹C]FAUC346¹¹CDopamine D₃Showed in vivo selectivity for D₃ receptors in rats, but this was not confirmed in non-human primates.
¹¹C-labeled N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine¹¹CMetabotropic Glutamate Receptor 1 (mGluR1)High brain uptake with a distribution pattern that directly correlated with mGluR1 receptor abundance.

Single Photon Emission Computed Tomography (SPECT) Studies

SPECT is another nuclear imaging technique that uses gamma-emitting radioisotopes, such as Technetium-99m ([⁹⁹mTc]) and Iodine-123 ([¹²³I]). Analogues of this compound have also been investigated for their potential as SPECT imaging agents.

A Technetium-99m labeled 1-((2-methoxyphenyl) piperazine)ferrocenecarboxamide complex ([⁹⁹mTc]-MP) was developed as a potential brain receptor imaging agent. This complex demonstrated good stability, neutrality, and lipophilicity, which are crucial properties for crossing the blood-brain barrier. In vivo biodistribution studies in rats showed significant brain uptake, with a notable accumulation in the hippocampus.

Furthermore, radioiodinated derivatives have been evaluated for tumor imaging by targeting sigma receptors. In vivo biodistribution studies in tumor-bearing mice with these compounds showed high tumor uptake and prolonged retention, with good tumor-to-blood and tumor-to-muscle ratios. This suggests their potential as SPECT radiopharmaceuticals for visualizing tumors that express sigma receptors.

A homobivalent SPECT radioligand based on a 1-(2-methoxyphenyl)piperazine derivative was synthesized for serotonin receptor imaging. This approach, which involves linking two moieties of the parent compound, aimed to enhance affinity and imaging properties. The resulting complex showed appreciable brain uptake in rabbits, indicating its potential for SPECT evaluation of serotonin receptors.

RadioligandIsotopeTargetKey Preclinical Findings
[⁹⁹mTc]-MP⁹⁹mTcBrain Receptors (e.g., Serotonin)Showed exceptional brain uptake in rats with higher accumulation in the hippocampus.
Radioiodinated 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-iodophenylpropyl)piperazine¹²⁵ISigma ReceptorsHigh tumor uptake and prolonged retention in tumor-bearing mice, suggesting utility for tumor imaging.
Homobivalent serinol appended methoxyphenyl piperazine derivative⁹⁹mTcSerotonin ReceptorsThe radiolabeled complex demonstrated significant brain uptake in rabbits.

Magnetic Resonance Imaging (MRI) Studies

While PET and SPECT rely on the detection of radioactive decay, MRI uses strong magnetic fields and radio waves to generate detailed images of organs and tissues. The use of contrast agents can enhance the visibility of specific structures or pathologies. While less common than for PET and SPECT, there is evidence of the 1-(2-methoxyphenyl)piperazine scaffold being incorporated into the design of MRI contrast agents.

One study reported the rational design of a new class of MRI contrast agent with enhanced relaxivity by incorporating two moieties of 1-(2-methoxyphenyl)piperazine linked via serinol. The resulting gadolinium-based complex, Gd-DO3A-SBMPP, was synthesized and showed enhanced relaxivity compared to some clinically used gadolinium-based contrast agents. This research highlights the potential for derivatives of the phenylpiperazine core structure to be utilized in the development of targeted or more effective MRI contrast agents.

Contrast Agent ClassMetal IonTarget/ApplicationKey Preclinical Findings
Gadolinium-based homobivalent complexGd³⁺General enhanced relaxivityThe synthesized Gd-DO3A-SBMPP complex exhibited enhanced relaxivity compared to standard gadolinium-based contrast agents.

Exploration of Therapeutic Potential and Emerging Applications

Neuropsychiatric Disorders

The phenylpiperazine moiety is a well-established pharmacophore in the design of drugs targeting the central nervous system. Derivatives of 1-(2-Ethoxyphenyl)piperazine have been investigated for their potential in treating a range of neuropsychiatric conditions due to their ability to interact with key neurotransmitter systems.

The therapeutic approach to depression and anxiety often involves the modulation of serotonergic and dopaminergic pathways. Phenylpiperazine derivatives are known to exhibit affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors, which are crucial targets for antidepressant and anxiolytic medications. The this compound scaffold has been utilized in the synthesis of novel compounds with potential antidepressant-like properties. Research in this area focuses on developing multi-target ligands that can offer a broader spectrum of activity and potentially a faster onset of action compared to existing treatments.

Target ReceptorTherapeutic Relevance in Depression & Anxiety
5-HT1AAnxiolytic and antidepressant effects
5-HT2AModulation of mood and anxiety
Dopamine D2Implicated in mood regulation

The management of schizophrenia and other psychotic disorders often involves antagonism of dopamine D2 and serotonin 5-HT2A receptors. The balance of activity at these two receptors is a key feature of many atypical antipsychotics, which are effective against both positive and negative symptoms of schizophrenia with a lower propensity for extrapyramidal side effects. The this compound structure serves as a valuable building block in the design of novel antipsychotic agents with this desired dual-receptor activity profile.

The complex pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease necessitates the development of multi-target-directed ligands (MTDLs). The versatility of the this compound scaffold makes it an attractive starting point for designing such molecules. For instance, in Alzheimer's disease research, there is an interest in compounds that can simultaneously inhibit cholinesterase enzymes and modulate other relevant targets. In the context of Parkinson's disease, the focus is on modulating dopaminergic pathways to alleviate motor symptoms. The ability to incorporate the this compound core into MTDLs highlights its potential in the search for more effective treatments for these debilitating conditions.

Oncological Research and Anticancer Activity

The piperazine (B1678402) ring is a common feature in a number of FDA-approved anticancer drugs, highlighting its importance as a privileged scaffold in oncology. tubitak.gov.trnih.gov While specific research on the anticancer activity of this compound is limited, the broader class of phenylpiperazine derivatives has been explored for its potential to inhibit cancer cell growth.

The general mechanism of action for some piperazine-containing anticancer agents involves the inhibition of cell cycle progression, induction of apoptosis, and interference with DNA replication. nih.gov For instance, certain phenylpiperazine derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. mdpi.com The exploration of this compound derivatives in this context could be a promising avenue for future research, aiming to develop novel and selective anticancer agents. mdpi.com

General Anticancer Mechanisms of Piperazine Derivatives
Inhibition of cell cycle progression
Induction of apoptosis
DNA interaction and inhibition of topoisomerases
Anti-angiogenic effects

Antimicrobial and Antiviral Applications

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial and antiviral agents. The piperazine scaffold is present in some existing antimicrobial and antiviral drugs, suggesting its potential in this therapeutic area. nih.gov

While direct studies on the antimicrobial and antiviral properties of this compound are not extensively documented, the synthesis of various piperazine derivatives has been a strategy in the development of new antimicrobial and antifungal agents. researchgate.netnih.govnih.gov These derivatives have shown activity against a range of bacterial and fungal strains. researchgate.netnih.gov Similarly, in the field of virology, piperazine derivatives have been investigated for their ability to inhibit viral replication, with some compounds showing activity against viruses like the Chikungunya virus. semanticscholar.orgresearchgate.net Further research is needed to specifically evaluate the potential of this compound and its derivatives as antimicrobial or antiviral agents.

Other Pharmacological Targets and Research Areas (e.g., Anti-inflammatory, Cardiovascular)

The pharmacological versatility of the piperazine nucleus extends to other therapeutic areas, including inflammation and cardiovascular diseases.

Some piperazine derivatives have been investigated for their anti-inflammatory effects . nih.govingentaconnect.comnih.gov These compounds may exert their effects by modulating inflammatory pathways and reducing the production of pro-inflammatory mediators. While specific studies on this compound are lacking, the anti-inflammatory potential of the broader class of piperazine derivatives suggests that this could be a fruitful area for future investigation. nih.govingentaconnect.com

In the cardiovascular realm, a study from 1961 investigated the systemic and coronary hemodynamic effects of a structurally related compound, 1-(2-methoxyphenol)-4-(3-methoxypropyl)-piperazine phosphate, indicating an early interest in the cardiovascular properties of this class of molecules. nih.gov More recent research has also explored the cardiovascular effects of various drugs containing the piperazine moiety. The diverse biological activities of piperazine derivatives make them attractive candidates for further exploration in the context of cardiovascular drug discovery.

Potential Pharmacological Effects of Piperazine Derivatives
Anti-inflammatory
Cardiovascular

Analytical Methodologies for 1 2 Ethoxyphenyl Piperazine and Its Metabolites

Chromatographic and Spectrometric Techniques for Quantitative Analysis

Quantitative analysis of 1-(2-ethoxyphenyl)piperazine and related piperazine (B1678402) derivatives predominantly relies on chromatographic separation coupled with spectrometric detection. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common separation techniques, while mass spectrometry (MS) and diode-array detection (DAD) are typically used for detection and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of piperazine derivatives. researchgate.net It offers excellent separation and definitive identification based on mass spectra. The optimization of GC conditions, such as the column type, temperature program, and carrier gas flow rate, is essential for resolving complex mixtures, including isomers. For instance, specific GC methods have been developed to separate various substituted piperazines. swgdrug.org

Table 1: Example of Gas Chromatography (GC) Method for Piperazine Analysis

ParameterCondition
InstrumentGas chromatograph with Flame Ionization Detector (FID)
Column5% phenyl/95% methyl silicone, 10 m x 0.32 mm x 0.52 µm
Carrier GasHydrogen at 1.8 mL/min
Injector Temperature280°C
Detector Temperature280°C
Oven ProgramInitial 100°C for 1.0 min, ramp to 280°C at 25°C/min, hold for 3.0 min

Data sourced from SWGDrug Monograph. swgdrug.org

High-performance liquid chromatography, particularly when coupled with a diode-array detector (HPLC-DAD), is another robust method for the quantitative analysis of piperazines. researchgate.net This technique allows for the separation of multiple analytes in a relatively short time. Method validation typically includes establishing linearity, limits of quantification (LOQ), precision, and accuracy. researchgate.net For a range of piperazine derivatives, including the closely related 1-(2-methoxyphenyl)piperazine (B120316) (MeOPP), HPLC methods have demonstrated LOQ values from 0.125 µg/ml to 0.5 µg/ml and excellent linearity over tested concentration ranges. researchgate.net Precision and accuracy values for these methods were generally below 4%. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers even greater sensitivity and selectivity, making it ideal for detecting low concentrations of parent compounds and their metabolites in complex biological matrices like plasma. nih.gov For example, an LC-MS/MS method developed for tandospirone (B1205299) and its piperazine metabolite was validated for concentration ranges of 1.000–500.0 ng/mL, achieving a lower limit of quantification of 1.000 ng/mL. nih.gov The intra-day and inter-day precision for such methods are typically below 7%, with accuracy ranging from 95% to 111%. nih.gov

Table 2: Performance Characteristics of Quantitative Analytical Methods for Piperazine Derivatives

TechniqueAnalyte GroupLimit of Quantification (LOQ)Precision (%RSD)Accuracy Range
HPLC-DADVarious Piperazines (incl. MeOPP)0.125 - 0.5 µg/ml researchgate.net< 4% researchgate.net< 4% deviation researchgate.net
LC-MS/MSTandospirone & 1-PP Metabolite1.000 ng/mL nih.gov1.42 - 6.69% nih.gov95.74 - 110.18% nih.gov

Derivatization Methods for Enhanced Detection in Environmental and Industrial Contexts

In certain analytical scenarios, especially when dealing with trace amounts or in complex matrices, derivatization is employed to improve the detectability of piperazine compounds. This process involves a chemical reaction to convert the analyte into a derivative with properties more suitable for a given analytical technique, such as enhanced UV absorbance or fluorescence.

A common derivatization strategy for piperazine involves its reaction with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). jocpr.comresearchgate.netjocpr.com This reaction forms a stable, UV-active derivative, which allows for the detection of piperazine at low levels using widely available HPLC-UV instrumentation. jocpr.comjocpr.com This method has been successfully validated for linearity, precision, accuracy, and robustness, proving its suitability for determining trace amounts of piperazine in active pharmaceutical ingredients (API). jocpr.com The recovery of piperazine using this method has been shown to be between 104.87% and 108.06%. jocpr.com

Table 3: Derivatization with NBD-Cl for Piperazine Analysis

ParameterDescription
Derivatizing Agent4-chloro-7-nitrobenzofuran (NBD-Cl) jocpr.comjocpr.com
PurposeForms a stable, UV-active derivative to enhance detection via HPLC-UV jocpr.comjocpr.com
Detection Wavelength340 nm jocpr.com
ApplicationAnalysis of trace amounts of piperazine in API samples jocpr.com

Interestingly, the related compound 1-(2-methoxyphenyl)piperazine has itself been used as a derivatizing agent for the determination of airborne isocyanates in industrial hygiene. nih.gov In this application, isocyanates are collected from the air and reacted with 1-(2-methoxyphenyl)piperazine. The resulting stable urea (B33335) derivatives are then analyzed by temperature-programmed packed capillary liquid chromatography. This method allows for the detection of isocyanate derivatives at concentrations as low as 21 to 210 pg/mL. nih.gov

Table 4: 1-(2-Methoxyphenyl)piperazine as a Derivatizing Agent for Isocyanates

ParameterCondition/Value
Target AnalytesToluene-2,4-diisocyanate, Toluene-2,6-diisocyanate, Hexamethylenediisocyanate, Methylenebisphenyl-4,4-diisocyanate nih.gov
Analytical TechniqueTemperature-programmed packed capillary LC nih.gov
Column250 x 0.32 mm I.D. capillary column with 3 µm Hypersil ODS particles nih.gov
Mobile PhaseAcetonitrile-acetate buffer (45:55, v/v) nih.gov
Detection Limit21 - 210 pg/mL (depending on the isocyanate) nih.gov

Forensic and Toxicological Screening Applications

Substituted piperazines, including compounds structurally similar to this compound, have been identified as designer drugs of abuse, often found in "party pills" or "legal highs". researchgate.netunodc.org Therefore, robust analytical methods are essential for their identification in seized materials and biological samples for forensic and toxicological purposes.

The analytical workflow in forensic laboratories often involves a combination of screening and confirmatory tests. rsc.org Preliminary screening may include color tests and thin-layer chromatography (TLC). swgdrug.org However, for unambiguous identification, GC-MS is the gold standard. researchgate.netrsc.org Analysis of seized powders or tablets typically involves a simple solvent extraction followed by GC-MS analysis. rsc.org

In toxicological screening, the focus is on detecting the parent drug and its metabolites in biological fluids, such as urine. researchgate.netnih.gov For instance, the biotransformation of drugs containing an o-methoxyphenylpiperazine moiety can lead to the formation of this compound as a metabolite, which can be detected in urine by GC-MS. nih.gov A systematic toxicological analysis procedure for piperazine-derived drugs in rat urine involves acid hydrolysis, liquid-liquid extraction, and acetylation prior to GC-MS analysis. researchgate.net The mass spectrum of a compound is a critical piece of data for its identification. The closely related 1-(2-methoxyphenyl)piperazine (MeOPP) produces characteristic ions that allow for its identification. researchgate.net

Table 5: Characteristic Mass Spectra Data for Forensic Identification

CompoundAnalytical MethodCharacteristic Mass-to-Charge Ratios (m/z)
1-(2-Methoxyphenyl)piperazine (MeOPP)GC-MS192, 150, 135, 120 researchgate.net

Challenges and Future Directions in Research on 1 2 Ethoxyphenyl Piperazine

Optimization of Receptor Selectivity and Efficacy

A primary challenge in the development of 1-(2-ethoxyphenyl)piperazine-based drugs is achieving optimal receptor selectivity and efficacy. The arylpiperazine core is known to interact with a variety of receptors, including serotonergic, dopaminergic, and adrenergic receptors. This promiscuity can lead to off-target effects and a complex pharmacological profile. Future research must focus on fine-tuning the molecular structure to enhance affinity for the desired target while minimizing interactions with others.

One strategy to improve selectivity is the modification of substituents on the piperazine (B1678402) ring and the phenyl group. For instance, in related arylpiperazine compounds, the introduction of specific functional groups has been shown to significantly alter receptor binding profiles. nih.gov For this compound, future studies could explore the impact of various substitutions on the ethoxy group or other positions of the phenyl ring to modulate receptor affinity and intrinsic activity.

The table below illustrates how modifications to the arylpiperazine scaffold in analogous compounds can influence receptor selectivity. While specific data for this compound is limited, these examples provide a roadmap for future optimization efforts.

Compound/AnalogTarget Receptor(s)Key Structural ModificationsImpact on Selectivity/Efficacy
Analog A5-HT1AAddition of a bulky side chainIncreased selectivity over α1-adrenergic receptors
Analog BD2/D3Modification of the aryl substituentEnhanced affinity and selectivity for D3 over D2 receptors
Analog CMC4N-(1-methoxy-2-propyl) side chainPotent and selective antagonism of the human MC4 receptor nih.gov

Achieving the desired efficacy is another significant hurdle. A compound may bind to a target with high affinity but fail to elicit the desired biological response. Future research should therefore not only focus on binding affinity but also on the functional activity of novel this compound derivatives, determining whether they act as agonists, antagonists, or allosteric modulators at their target receptors.

Development of Novel Therapeutic Lead Compounds

The development of novel therapeutic lead compounds from the this compound scaffold is a key future direction. This involves designing and synthesizing new analogs with improved potency, selectivity, and pharmacokinetic properties. A common strategy is the use of bioisosteric replacements, where a functional group is replaced by another with similar physical or chemical properties, to enhance the compound's drug-like characteristics. nih.gov

For example, the piperazine ring itself can be conformationally constrained or replaced with other heterocyclic systems to improve metabolic stability and reduce off-target effects. nih.gov Furthermore, the ethoxyphenyl moiety can be modified or extended to explore new binding interactions with the target receptor. The development of compound libraries based on the this compound core will be crucial for exploring the structure-activity relationships (SAR) and identifying promising lead candidates for various therapeutic areas, including neurological disorders and oncology. mdpi.com

Advanced Computational and Experimental Approaches for Drug Discovery

The integration of advanced computational and experimental approaches is essential to accelerate the drug discovery process for this compound derivatives. In silico methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes of these compounds at their receptor targets. These computational models can help predict the affinity and selectivity of new analogs, guiding the design of more potent and specific molecules.

The following table highlights various computational and experimental techniques that can be leveraged in the research of this compound derivatives.

ApproachDescriptionApplication in Drug Discovery
Computational
Molecular DockingPredicts the preferred orientation of a ligand when bound to a receptor.To identify key binding interactions and guide the design of new analogs with improved affinity.
Molecular DynamicsSimulates the movement of atoms and molecules over time.To understand the dynamic behavior of the ligand-receptor complex and assess binding stability.
QSAR ModelingRelates the chemical structure of a compound to its biological activity.To predict the activity of unsynthesized compounds and prioritize synthetic efforts.
Experimental
High-Throughput ScreeningRapidly assesses the activity of large numbers of compounds.To identify initial hits from compound libraries.
X-ray CrystallographyDetermines the three-dimensional structure of a molecule.To visualize the binding mode of a ligand and facilitate structure-based drug design.
In Vitro Functional AssaysMeasure the biological response of a cell or tissue to a compound.To determine the efficacy and mechanism of action of lead compounds.

Experimentally, the use of high-throughput screening (HTS) can rapidly identify active compounds from large chemical libraries. Subsequent detailed in vitro and in vivo studies are then necessary to validate these hits and characterize their pharmacological profiles. The combination of these advanced techniques will be instrumental in overcoming the challenges of drug discovery and development for this class of compounds.

Translation from Preclinical Findings to Clinical Research Potential

A significant challenge in drug development is the translation of promising preclinical findings into successful clinical outcomes. drugtargetreview.comfrontiersin.orgnih.gov Many compounds that show efficacy and safety in animal models fail in human clinical trials due to a lack of efficacy, unforeseen toxicity, or poor pharmacokinetic properties. frontiersin.org For this compound derivatives, careful preclinical evaluation is crucial to de-risk their progression into clinical development.

This includes comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess the drug-like properties of the compounds. Identifying potential metabolic liabilities of the this compound scaffold early in the development process can guide the design of more stable and safer analogs. nih.gov

Furthermore, the development of relevant animal models that accurately recapitulate the human disease state is critical for predicting clinical efficacy. The identification of predictive biomarkers that can be monitored in both preclinical and clinical studies can also help to bridge the translational gap. nih.gov Future research should focus on robust preclinical packages for this compound derivatives to increase the likelihood of successful clinical translation. The journey from a promising preclinical candidate to a marketed drug is long and arduous, but by addressing these key challenges, the therapeutic potential of this compound and its analogs may be realized.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Ethoxyphenyl)piperazine, and how are reaction conditions optimized?

  • Methodology : The Prelog method is a key synthetic approach, involving nucleophilic substitution of ethoxy-substituted aryl halides with piperazine. Reaction parameters such as solvent choice (e.g., ethanol or toluene), temperature (typically 80–120°C), and molar ratios of reagents are optimized to improve yield and purity. For example, using a 1:1.2 molar ratio of 2-ethoxyphenyl bromide to piperazine in refluxing ethanol yields ~70% product . Post-synthesis purification via recrystallization (e.g., using acetic acid salts) enhances structural integrity . Intermediate characterization by IR, HNMR, and GC-MS ensures fidelity .

Q. How is this compound structurally characterized, and what analytical techniques are prioritized?

  • Methodology : Structural confirmation relies on spectroscopic methods:

  • IR spectroscopy : Identifies functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹).
  • HNMR : Confirms ethoxyphenyl substitution (e.g., aromatic proton splitting patterns and ethoxy CH₂ signals at δ 1.3–1.5 ppm).
  • GC-MS/HPLC : Validates purity (>95%) and molecular ion peaks (e.g., m/z 206 for the free base) . Melting point analysis (e.g., 287°C for hydrochloride salts) further verifies consistency .

Q. What are the baseline pharmacological properties of this compound?

  • Methodology : Receptor binding assays (e.g., radioligand displacement studies) reveal affinity for serotonin (5-HT) receptors, particularly 5-HT1A/2C subtypes, due to structural similarity to mCPP and TFMPP . In vitro studies using transfected HEK293 cells quantify EC₅₀ values for receptor activation, with dose-response curves analyzed via nonlinear regression .

Advanced Research Questions

Q. How do positional isomers of ethoxyphenylpiperazine derivatives affect receptor binding selectivity?

  • Methodology : Isomeric differentiation (e.g., 2- vs. 3- or 4-substituted ethoxyphenyl groups) is studied using computational docking (e.g., AutoDock Vina) to predict binding poses in 5-HT receptor pockets. Experimental validation via functional assays (e.g., cAMP accumulation for 5-HT1A) shows that 2-ethoxy substitution reduces steric hindrance, enhancing 5-HT2C affinity by ~30% compared to 3-ethoxy analogs .

Q. What advanced spectroscopic techniques enable differentiation of piperazine analogs with minimal sample degradation?

  • Methodology : Raman microspectroscopy with multivariate analysis (PCA-LDA) discriminates isomers using peak position/intensity data. Optimal parameters (20 mW laser power, 128–256 scans) generate high-resolution spectra without degradation. For this compound, key Raman shifts at 1600 cm⁻¹ (aromatic C=C) and 1100 cm⁻¹ (C-N stretch) are diagnostic. PCA reduces dimensionality, while LDA achieves >99% separation accuracy for trifluoromethylphenyl and chlorophenyl analogs .

Q. How is this compound utilized in stabilizing reactive intermediates for HPLC analysis?

  • Methodology : The compound reacts with isocyanates (e.g., in industrial air samples) to form stable urea derivatives, preventing degradation. Derivatization conditions (e.g., 1:2 molar ratio in toluene, 25°C for 1 hour) enable UV detection at 254 nm. Calibration curves (R² >0.99) validate quantification limits of 0.1 ppm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.